

Technical Monograph: 6-Chloro-5-fluoronicotinoyl Chloride

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Compound of Interest

Compound Name: *6-Chloro-5-fluoronicotinoyl chloride*

CAS No.: *78686-85-8*

Cat. No.: *B13130302*

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Executive Summary

6-Chloro-5-fluoronicotinoyl chloride (CAS 78686-85-8) is a highly functionalized pyridine derivative serving as a critical electrophilic building block in medicinal chemistry.^[1] Characterized by a trifunctional core—an acyl chloride, a C6-chlorine, and a C5-fluorine—it offers orthogonal reactivity profiles that allow for the sequential construction of complex heterocyclic pharmacophores.^[1] This guide details its physicochemical properties, handling protocols, and the mechanistic hierarchy of its reactivity, designed to assist researchers in optimizing synthetic routes for kinase inhibitors and agrochemical agents.

Chemical Identity & Physical Characterization^[2]^[3]

Property	Specification
IUPAC Name	6-Chloro-5-fluoropyridine-3-carbonyl chloride
CAS Number	78686-85-8
Molecular Formula	C ₆ H ₂ Cl ₂ FNO
Molecular Weight	193.99 g/mol
Physical State	White to off-white crystalline solid or semi-solid (low melting)
Solubility	Soluble in DCM, THF, Ethyl Acetate, Toluene; Reacts with Water/Alcohols
Storage	Inert atmosphere (Ar/N ₂), < -20°C recommended; Moisture sensitive
SMILES	<chem>ClC(=O)C1=CN=C(Cl)C(F)=C1</chem>

Structural Analysis & Reactivity Profile

The utility of **6-Chloro-5-fluoronicotinoyl chloride** stems from the distinct electronic environments of its three halogenated sites. Understanding the order of reactivity is paramount for designing self-validating synthetic sequences.^[1]

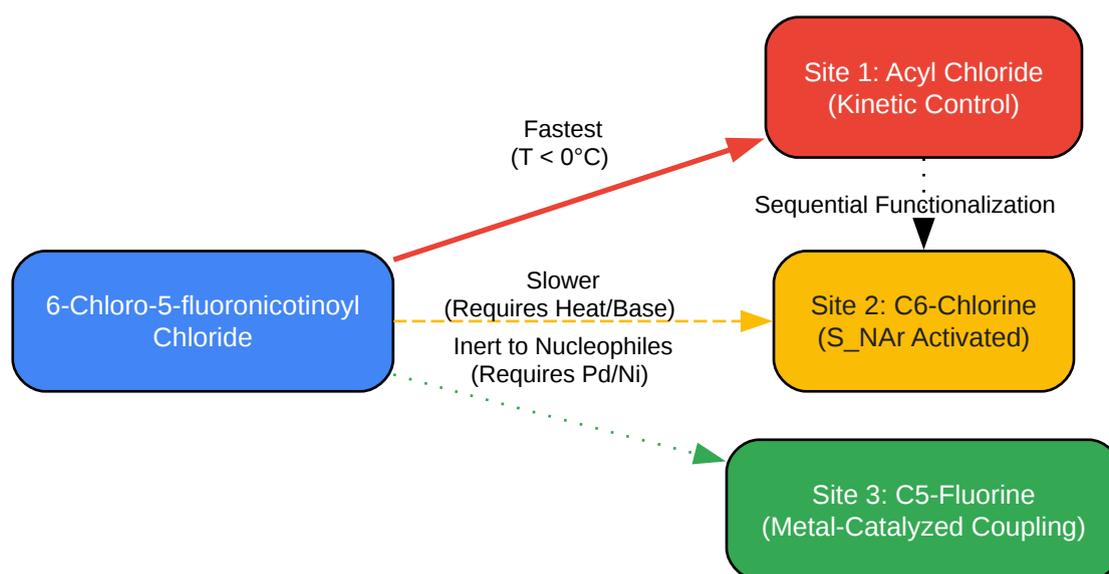
Electronic Descriptors

- C3-Acyl Chloride (COCl): The most electrophilic site.^[1] The carbonyl carbon is highly activated by the electron-withdrawing nature of the pyridine ring and the chlorine leaving group.^[1] It reacts kinetically fast with nucleophiles (amines, alcohols) at low temperatures (-78°C to 0°C).^[1]
- C6-Chlorine: Positioned ortho to the ring nitrogen and para to the carbonyl group.^[1] This position is significantly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the inductive and resonance stabilization of the Meisenheimer intermediate by the ring nitrogen and the carbonyl.

- C5-Fluorine: Positioned meta to the ring nitrogen.[1] While fluorine is highly electronegative, the lack of resonance activation at the meta position renders it stable against S_NAr under standard conditions, making it a robust handle for late-stage modification (e.g., Pd-catalyzed coupling) or as a metabolic blocker in drug design.[1]

Reactivity Hierarchy Visualization

The following diagram illustrates the sequential reactivity logic, guiding the chemist on which site to target first to avoid side reactions.



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Caption: Hierarchy of electrophilic sites. The acyl chloride must be engaged first to preserve the ring halogens for subsequent steps.[1]

Synthesis & Preparation

While often purchased, in-house preparation from 6-chloro-5-fluoronicotinic acid ensures freshness, which is critical for sensitive acylation reactions.[1]

Synthetic Route

Precursor: 6-Chloro-5-fluoronicotinic acid (CAS 38186-86-6).[1] Reagent: Oxalyl chloride ((COCl)₂) is preferred over Thionyl chloride (SOCl₂) to avoid difficult-to-remove sulfur impurities.[1]

Protocol

- Suspension: Suspend 1.0 eq of 6-chloro-5-fluoronicotinic acid in anhydrous Dichloromethane (DCM) (0.2 M concentration).
- Catalysis: Add a catalytic amount of DMF (1-2 drops). Mechanism: DMF forms the Vilsmeier-Haack reagent intermediate, accelerating the reaction.[1]
- Chlorination: Add 1.2 eq of Oxalyl chloride dropwise at 0°C.
- Evolution: Allow to warm to room temperature. Gas evolution (CO, CO₂, HCl) indicates reaction progress. Stir for 2-4 hours until the solution becomes clear.
- Isolation: Concentrate in vacuo. Azeotrope with dry toluene twice to remove residual HCl and oxalyl chloride.
- Result: The crude acid chloride is obtained as a solid/semi-solid and should be used immediately without purification.

Experimental Protocol: Selective Amidation

This protocol demonstrates the selective engagement of the acyl chloride while preventing premature displacement of the C6-chlorine.[1]

Objective: Synthesis of N-substituted-6-chloro-5-fluoronicotinamide.

Materials

- **6-Chloro-5-fluoronicotinoyl chloride** (freshly prepared)[1]
- Primary Amine (1.0 eq)
- DIPEA (N,N-Diisopropylethylamine) (1.2 eq)[1]
- Anhydrous THF or DCM[1]

Methodology

- Preparation: Dissolve the amine and DIPEA in anhydrous THF under Nitrogen atmosphere. Cool to -10°C to 0°C .^[1] Rationale: Low temperature suppresses the rate of SNAr at the C6 position.
- Addition: Dissolve the acid chloride in minimal THF and add dropwise to the amine solution over 15 minutes.
- Monitoring: Stir at 0°C for 1 hour. Monitor by TLC or LCMS. The conversion is typically rapid.
 - Checkpoint: Look for the mass of Product (M+H). Absence of the dimer (reaction of amine at both COCl and C6-Cl) confirms selectivity.^[1]
- Quench: Quench with saturated NaHCO_3 solution.
- Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na_2SO_4 , and concentrate.

Troubleshooting

- Issue: Observation of SNAr byproduct (displacement of C6-Cl).
- Solution: Lower reaction temperature to -78°C and ensure strictly stoichiometric addition of the amine. Avoid using excess amine if it is nucleophilic enough to attack the ring.

Handling, Stability & Safety

Hydrolytic Instability

Like all nicotinoyl chlorides, this compound rapidly hydrolyzes in the presence of moisture to release HCl and revert to the parent acid.

- Visual Indicator: Fuming upon exposure to air indicates hydrolysis (HCl gas formation).
- Prevention: Always handle in a fume hood.^[1] Store under argon/nitrogen. Use septum techniques for transfer.

Corrosivity

- Hazards: Causes severe skin burns and eye damage (Category 1B). Reacts violently with water.
- PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.

References

- PubChem.6-Chloro-5-fluoronicotinonitrile (Related Derivative Data). National Library of Medicine. Available at: [\[Link\]](#)
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- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.^[2] Oxford University Press.^[1] (Reference for Acyl Chloride formation using Oxalyl Chloride).

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Sources

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